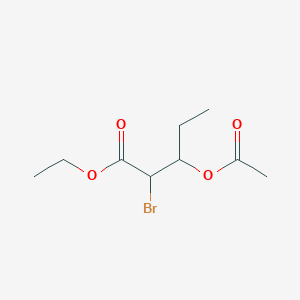
Ethyl 3-(acetyloxy)-2-bromopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(acetyloxy)-2-bromopentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes an acetyloxy group, a bromine atom, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(acetyloxy)-2-bromopentanoate typically involves the esterification of 3-hydroxy-2-bromopentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetyloxy)-2-bromopentanoate can undergo several types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol, ethyl 3-(hydroxy)-2-pentanoate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 3-Hydroxy-2-bromopentanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 3-(hydroxy)-2-pentanoate.
Scientific Research Applications
Ethyl 3-(acetyloxy)-2-bromopentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(acetyloxy)-2-bromopentanoate involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways . The bromine atom can be substituted with other functional groups, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propionate: An ester with a sweet odor, used in perfumes and flavorings.
Uniqueness
Ethyl 3-(acetyloxy)-2-bromopentanoate is unique due to the presence of both an acetyloxy group and a bromine atom in its structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
62317-39-9 |
|---|---|
Molecular Formula |
C9H15BrO4 |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-2-bromopentanoate |
InChI |
InChI=1S/C9H15BrO4/c1-4-7(14-6(3)11)8(10)9(12)13-5-2/h7-8H,4-5H2,1-3H3 |
InChI Key |
IYQIGDJCHQZUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(=O)OCC)Br)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















